N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a carboxamide group. The indazole moiety is substituted with a cyclopentyl group and a tetrahydroindazole scaffold, which likely influences its electronic and steric properties.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-20(13-9-10-16-17(11-13)24-27-23-16)21-12-18-15-7-3-4-8-19(15)25(22-18)14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERSZYMCGNRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a derivative of indazole. Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and othersIt is known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk).
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique scaffold that includes:
- Cyclopentyl group : Enhances lipophilicity and potentially improves bioavailability.
- Tetrahydroindazole moiety : Known for various pharmacological activities.
- Thiadiazole ring : Associated with numerous biological activities including antimicrobial and anti-inflammatory effects.
The molecular formula is with a molecular weight of approximately 396.49 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroindazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyclopentyl Group : Alkylation reactions are used to introduce this group.
- Coupling with Thiadiazole : The final step involves coupling the tetrahydroindazole derivative with benzo[c][1,2,5]thiadiazole.
Pharmacological Studies
Research indicates that compounds containing thiadiazole rings exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways .
- Anti-inflammatory Effects : Compounds with a thiadiazole moiety have been evaluated for their anti-inflammatory properties in various models. They often exhibit comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- CNS Activity : The tetrahydroindazole part of the molecule suggests potential central nervous system (CNS) activity. Some analogs have been studied for their effects on neurotransmitter systems and may hold promise in treating anxiety and depression .
Case Studies
A few notable studies highlight the biological activity of related compounds:
Comparison with Similar Compounds
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
This compound shares the 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl substituent but replaces the benzo-thiadiazole carboxamide with a sulfanyl-acetamide group. Its molecular formula is C21H26FN3OS (MW: 387.514), and it may exhibit distinct solubility or binding properties due to the fluorine and sulfur atoms .
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
This analog retains the benzo-thiadiazole carboxamide moiety but substitutes the indazole group with a pyridinyl-triazole unit.
Comparative Analysis
Implications of Structural Differences
- Bioactivity : The pyridinyl-triazole substituent in ’s compound may enhance hydrogen-bonding interactions in biological systems, whereas the cyclopentyl group in the target compound could improve lipid membrane permeability .
Pharmacological Potential
While direct data for the target compound are unavailable, highlights the relevance of indazole and thiazole derivatives in synthesizing bioactive molecules. For example, tetrahydroindazole derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents . The benzo-thiadiazole carboxamide group in ’s compound may similarly target enzymes or receptors requiring planar, aromatic binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
